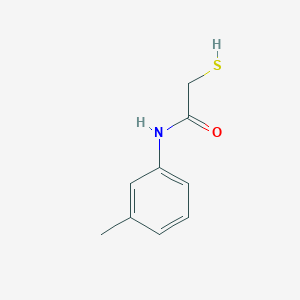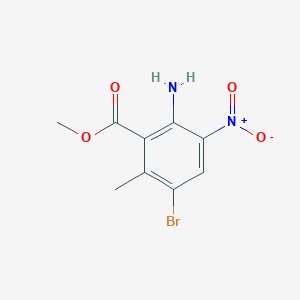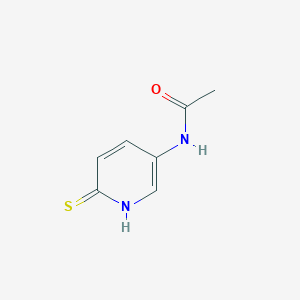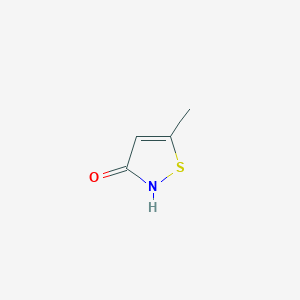
N-(3-Methylphenyl)-2-sulfanylacetamide
Vue d'ensemble
Description
N-(3-Methylphenyl)-2-sulfanylacetamide, also known as 3-MSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-2-sulfanylacetamide is not fully understood, but it has been reported that it acts as a chelating agent for heavy metals by forming a stable complex with them. It has also been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Methylphenyl)-2-sulfanylacetamide have been studied in various scientific research studies. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can reduce the levels of heavy metals in the body, which can lead to the improvement of various physiological functions. It has also been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can reduce inflammation in the body, which can lead to the improvement of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-Methylphenyl)-2-sulfanylacetamide in lab experiments is its high purity, which ensures the accuracy of the results. Another advantage is its ability to bind with heavy metals, which can be useful in studying heavy metal toxicity. However, one of the limitations of using N-(3-Methylphenyl)-2-sulfanylacetamide in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are many future directions for the study of N-(3-Methylphenyl)-2-sulfanylacetamide. One direction is to study its potential therapeutic applications in the treatment of heavy metal poisoning and inflammatory diseases. Another direction is to study its potential toxicity and safety profile in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Methylphenyl)-2-sulfanylacetamide and its potential applications in other scientific research fields.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-2-sulfanylacetamide has shown potential therapeutic applications in various scientific research studies. One of the major applications of N-(3-Methylphenyl)-2-sulfanylacetamide is its use as a chelating agent for heavy metals. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can bind with heavy metals such as lead, cadmium, and mercury, and remove them from the body. This property of N-(3-Methylphenyl)-2-sulfanylacetamide makes it a potential candidate for the treatment of heavy metal poisoning.
Another application of N-(3-Methylphenyl)-2-sulfanylacetamide is its use as an anti-inflammatory agent. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. This property of N-(3-Methylphenyl)-2-sulfanylacetamide makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIAYBYJXZBQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341274 | |
| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35331-30-7 | |
| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3060347.png)






![[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3060361.png)
![2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3060362.png)
![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)
![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)